molecular formula C12H15BrClN3O2 B6645809 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one

3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one

Cat. No. B6645809
M. Wt: 348.62 g/mol
InChI Key: KATPUZABZLYIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and BTK. These kinases are involved in various cellular signaling pathways and play a crucial role in the development and progression of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This leads to the disruption of the kinase signaling pathway, which ultimately results in the inhibition of cellular proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one exhibits potent anti-proliferative and pro-apoptotic effects in cancer cells. It has also been shown to exhibit anti-inflammatory and immunomodulatory effects in various animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is its potent inhibitory activity against several kinases, which makes it a promising candidate for the development of novel kinase inhibitors. However, due to its complex structure, the synthesis of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can be challenging, and its purification can be time-consuming and costly.

Future Directions

There are several future directions for the research on 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one. One potential area of research is the development of novel kinase inhibitors based on the structure of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one. Another area of research is the investigation of its potential applications in the treatment of autoimmune diseases and inflammatory disorders. Additionally, the development of more efficient and cost-effective methods for the synthesis and purification of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one could facilitate its use in various scientific research applications.
Conclusion
In conclusion, 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against several kinases makes it a promising candidate for the development of novel kinase inhibitors. However, further research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one involves the reaction of 3-bromo-5-chloropyridine-2-amine and 4-morpholin-4-ylbutan-2-one in the presence of a suitable solvent and a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.

properties

IUPAC Name

3-[(3-bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN3O2/c13-10-7-9(14)8-16-12(10)15-2-1-11(18)17-3-5-19-6-4-17/h7-8H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATPUZABZLYIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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